Carfilzomib (2R,4S)-2-Hydroxy Acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H61N5O9 |
|---|---|
Molecular Weight |
780.0 g/mol |
IUPAC Name |
[(2R,4R)-2-hydroxy-2,6-dimethyl-4-[[(2R)-2-[[(2R)-4-methyl-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-oxoheptyl] acetate |
InChI |
InChI=1S/C42H61N5O9/c1-28(2)23-34(38(50)42(6,54)27-56-30(5)48)44-41(53)36(25-32-15-11-8-12-16-32)46-40(52)35(24-29(3)4)45-39(51)33(18-17-31-13-9-7-10-14-31)43-37(49)26-47-19-21-55-22-20-47/h7-16,28-29,33-36,54H,17-27H2,1-6H3,(H,43,49)(H,44,53)(H,45,51)(H,46,52)/t33-,34-,35-,36-,42-/m1/s1 |
InChI Key |
VTCCCPJRDIMXFE-PIRCFUOSSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@@](C)(COC(=O)C)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Canonical SMILES |
CC(C)CC(C(=O)C(C)(COC(=O)C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
Historical Development of Proteasome Inhibitors in Chemical Biology Research
The journey to therapeutically targeting the proteasome began with the discovery of natural products that exhibited inhibitory effects. One such key molecule was epoxomicin, a natural product isolated from an Actinomycetes strain, which was found to be a potent and selective inhibitor of the proteasome. wikipedia.orgnih.govyale.edu This discovery was pivotal, as it demonstrated the feasibility of selectively targeting this complex cellular machinery.
The first proteasome inhibitor to be approved for clinical use, Bortezomib (B1684674), validated the ubiquitin-proteasome pathway as a therapeutic target in cancer. nih.govnih.gov Bortezomib, a dipeptidyl boronic acid, reversibly inhibits the chymotrypsin-like activity of the proteasome. nih.govnih.gov While effective, the reversible nature of its binding and some off-target effects prompted the search for next-generation inhibitors with improved properties. nih.gov This led to the development of compounds with different chemical scaffolds and mechanisms of action, aiming for greater potency, selectivity, and a more favorable side-effect profile in preclinical models.
Carfilzomib S Positioning As a Second Generation Proteasome Inhibitor in Preclinical Investigations
Carfilzomib (B1684676) emerged from these efforts as a potent, irreversible, and highly selective second-generation proteasome inhibitor. nih.govfrontiersin.org Derived from epoxomicin, its chemical structure, a tetrapeptide epoxyketone, was optimized for enhanced activity and specificity. wikipedia.orgnih.gov
Preclinical studies have extensively characterized Carfilzomib's mechanism of action and anti-cancer activity. It selectively and irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core of the 26S proteasome. drugbank.compatsnap.com This covalent modification leads to sustained inhibition of the proteasome's chymotrypsin-like activity, which is crucial for the degradation of many cellular proteins. drugbank.comnih.gov The irreversible nature of this binding provides a prolonged duration of action compared to reversible inhibitors. nih.gov
In various preclinical models of hematologic malignancies and solid tumors, Carfilzomib has demonstrated significant anti-proliferative and pro-apoptotic effects. nih.govashpublications.org Studies in multiple myeloma cell lines, for instance, have shown that Carfilzomib can induce cell death even in cells that have developed resistance to Bortezomib (B1684674). nih.gov This suggests a distinct mechanism of interaction with the proteasome that can overcome certain resistance pathways.
Below are tables summarizing key findings from preclinical investigations of Carfilzomib:
In Vitro Efficacy of Carfilzomib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| KOPN8 | Infant Acute Lymphoblastic Leukemia | Demonstrated effective cytotoxicity. | frontiersin.org |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Inhibited proliferation and induced apoptosis. Showed activity in bortezomib-resistant lines. | nih.govashpublications.org |
| B-cell Lymphoma Cell Lines | B-cell Lymphoma | Showed additive effects when combined with ibrutinib (B1684441) in rituximab-resistant cell lines. | asco.org |
Mechanistic Insights from Preclinical Studies
| Finding | Description | Reference |
|---|---|---|
| Irreversible Binding | Carfilzomib forms a covalent bond with the proteasome, leading to sustained inhibition. | nih.govnih.gov |
| Selective Inhibition | Primarily targets the chymotrypsin-like activity of the proteasome. | drugbank.compatsnap.com |
| Apoptosis Induction | Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, triggering programmed cell death. | ashpublications.orgresearchgate.net |
Significance of the Ubiquitin Proteasome System in Cellular Processes and Disease Pathogenesis
Inhibitory Specificity and Binding Characteristics
The defining feature of carfilzomib's molecular action is its precise and enduring interaction with the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.
Irreversible Inhibition of the 20S Proteasome Chymotrypsin-Like Activity
Carfilzomib is a tetrapeptide epoxyketone that functions as a potent and irreversible inhibitor of the 20S proteasome. ashpublications.orgpatsnap.comnih.gov Its primary target is the chymotrypsin-like (CT-L) activity, which is one of the three major proteolytic activities of the proteasome, alongside the trypsin-like and caspase-like activities. ashpublications.orgnih.gov This CT-L activity is predominantly associated with the β5 subunit of the constitutive proteasome (c20S) and the LMP7 (β5i) subunit of the immunoproteasome (i20S). nih.govnih.govashpublications.org By specifically targeting this activity, carfilzomib disrupts the degradation of a wide array of cellular proteins, leading to their accumulation and ultimately triggering cell death. patsnap.comashpublications.org The irreversible nature of this inhibition ensures a sustained effect, even after the drug has been cleared from circulation. nih.gov
Covalent Modification of N-Terminal Threonine Residues within Catalytic Subunits (e.g., β5, LMP7/β5i)
The mechanism of irreversible inhibition involves a covalent modification of the N-terminal threonine residues within the active sites of the catalytic β subunits. patsnap.comnih.govnih.gov The epoxyketone warhead of carfilzomib forms a stable, covalent bond with the hydroxyl group of this critical threonine residue in both the β5 and LMP7 subunits. nih.govnih.gov This binding effectively and permanently blocks the catalytic activity of these subunits. patsnap.com Studies have shown that this interaction can lead to the formation of a seven-membered 1,4-oxazepano-ring adduct, a unique structural feature of its binding. nih.gov This highly specific chemical reaction with the N-terminal threonine is a hallmark of carfilzomib's targeted action. nih.gov
Comparative Analysis of Binding Dynamics and Specificity with Other Proteasome Inhibitors
Carfilzomib's binding dynamics and specificity set it apart from other proteasome inhibitors, most notably the first-in-class agent, bortezomib (B1684674).
| Feature | Carfilzomib | Bortezomib |
| Binding Nature | Irreversible | Reversible |
| Primary Target Activity | Chymotrypsin-like (CT-L) | Chymotrypsin-like (CT-L) |
| Off-target Activities | Minimal inhibition of other proteases and caspase-like/trypsin-like activities at therapeutic concentrations. nih.gov | Can inhibit other serine proteases and shows some activity against caspase-like activity. nih.gov |
| Specificity | Highly selective for the proteasome. nih.gov | Less specific, with more off-target effects. mdpi.com |
Unlike bortezomib, which forms a reversible boronic acid-based complex with the proteasome, carfilzomib's irreversible covalent bond results in a more sustained and potent inhibition of the chymotrypsin-like activity. nih.gov While both drugs primarily target the CT-L activity, carfilzomib exhibits greater specificity, with minimal impact on the trypsin-like and caspase-like activities at therapeutic concentrations. nih.gov This high selectivity is attributed to the unique epoxyketone pharmacophore, which is specific for the N-terminal threonine of the proteasome active sites. nih.gov This targeted approach is believed to contribute to a different tolerability profile compared to less specific inhibitors. nih.gov
Downstream Cellular and Molecular Consequences of Proteasome Inhibition by Carfilzomib
The potent and specific inhibition of the proteasome by carfilzomib triggers a cascade of cellular events, ultimately leading to cell death.
Induction of Proteotoxic Stress and Activation of the Unfolded Protein Response (UPR)
By blocking the primary cellular machinery for degrading misfolded and damaged proteins, carfilzomib induces a state of "proteotoxic crisis". patsnap.comnih.gov The accumulation of these ubiquitinated proteins within the cell, particularly in the endoplasmic reticulum (ER), leads to significant ER stress. mdpi.com This stress, in turn, activates a complex signaling network known as the Unfolded Protein Response (UPR). patsnap.commdpi.comnih.gov The UPR is initially a pro-survival mechanism that aims to restore protein homeostasis. However, under the sustained proteasome inhibition by carfilzomib, the UPR becomes overwhelmed and shifts towards a pro-apoptotic response. nih.govmdpi.com Key UPR pathways, such as the PERK-eIF2α-ATF4-CHOP signaling axis, are activated, leading to the expression of pro-apoptotic factors. patsnap.comamhsr.org
| Cell Line Type | Phase of Cell Cycle Arrest | Reference |
| Breast Cancer (ZR-75-30) | G2/M | e-century.us |
| Endometrial Cancer (HEC-1-A) | G2/M | nih.gov |
| Endometrial Cancer (Ishikawa) | S and G2/M | nih.gov |
| Rituximab-Sensitive Lymphoma | G2/M | nih.gov |
| Multiple Myeloma | G0/G1 | researchgate.net |
Activation of Intrinsic and Extrinsic Apoptotic Pathways (e.g., Caspase Cascade, Mitochondrial Outer Membrane Permeabilization)
Carfilzomib ((2R,4S)-2-Hydroxy Acetate) induces programmed cell death, or apoptosis, through the coordinated activation of both the intrinsic and extrinsic pathways. nih.govnih.gov This dual activation ensures a robust and efficient elimination of malignant cells. The mechanism involves a complex series of molecular events, including the activation of the caspase cascade and permeabilization of the mitochondrial outer membrane.
The extrinsic pathway, initiated by signals from the cellular microenvironment, is characterized by the activation of initiator caspase-8. nih.govnih.gov Studies have shown that carfilzomib treatment leads to the cleavage and activation of caspase-8 in various cancer cell lines. nih.govmdpi.com This activation is crucial for the drug's apoptotic effect, as a deficiency in the adaptor protein FADD (Fas-Associated Death Domain), an essential component of this pathway, has been shown to protect cancer cells from carfilzomib-induced cell death. nih.gov
Simultaneously, carfilzomib triggers the intrinsic, or mitochondrial, pathway of apoptosis. nih.govresearchgate.net This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges at the mitochondrial outer membrane. Carfilzomib induces proapoptotic conformational changes in Bax and Bak proteins, leading to their activation. researchgate.net This results in mitochondrial outer membrane permeabilization (MOMP), a critical event that involves the disruption of the mitochondrial membrane's integrity. nih.govnih.gov Consequently, apoptogenic factors such as cytochrome c are released from the mitochondrial intermembrane space into the cytosol. researchgate.net The release of cytochrome c facilitates the formation of the apoptosome and the activation of the initiator caspase-9. nih.govnih.govmdpi.com
Table 1: Effect of Carfilzomib on Key Apoptotic Pathway Components
| Apoptotic Pathway | Component | Effect of Carfilzomib | References |
|---|---|---|---|
| Extrinsic Pathway | Caspase-8 | Activation / Cleavage | nih.govnih.govnih.govmdpi.com |
| FADD | Required for Apoptosis | nih.gov | |
| Intrinsic Pathway | Bax / Bak | Proapoptotic Conformational Change | researchgate.net |
| Mitochondrial Membrane | Permeabilization / Disruption | nih.govnih.gov | |
| Cytochrome c | Release into Cytosol | researchgate.net | |
| Caspase-9 | Activation / Cleavage | nih.govnih.govmdpi.com | |
| Common Pathway | Caspase-3 | Activation / Cleavage | nih.govresearchgate.net |
| PARP | Cleavage | nih.govnih.gov | |
| Other Caspases | Caspase-10 | Activation | aacrjournals.org |
| Caspase-12 | Activation | mdpi.com |
Modulation of Cellular Proliferation, Migration, and Invasion Phenotypes in In Vitro Models
In vitro studies across a range of cancer cell types have consistently demonstrated that carfilzomib potently inhibits cellular proliferation in a dose-dependent manner. nih.govnih.govresearchgate.net This anti-proliferative effect has been observed in models of multiple myeloma, hepatocellular carcinoma, non-small cell lung cancer, and glioblastoma. nih.govnih.govnih.govresearchgate.net For instance, in multiple myeloma RPMI-8226 cells, carfilzomib treatment resulted in a significant decrease in cell viability and proliferation, with a 20 nM concentration reducing proliferation by 43%. nih.gov Similarly, in hepatocellular carcinoma cells, carfilzomib markedly inhibited cell viability and proliferation. nih.gov
Beyond its impact on proliferation, carfilzomib also effectively modulates cellular phenotypes associated with metastasis, namely migration and invasion. nih.govnih.gov Research has shown that carfilzomib suppresses the migration and invasion of hepatocellular carcinoma cells. nih.govbohrium.com In glioblastoma cell lines, carfilzomib significantly reduced cell migration and invasion at nanomolar concentrations. nih.gov This inhibitory effect on invasion is partly attributed to its ability to reduce the secretion and activation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, which is a key step in tumor cell invasion. nih.gov Carfilzomib has also been shown to inhibit the adhesion and migration of Waldenström macroglobulinemia cells. researchgate.net
Table 2: In Vitro Effects of Carfilzomib on Cellular Phenotypes
| Cell Type | Phenotype | Observed Effect | References |
|---|---|---|---|
| Multiple Myeloma | Proliferation | Inhibition | nih.gov |
| Hepatocellular Carcinoma | Proliferation | Inhibition | nih.gov |
| Migration | Inhibition | nih.govbohrium.com | |
| Invasion | Inhibition | nih.govbohrium.com | |
| Non-Small Cell Lung Cancer | Proliferation | Inhibition | researchgate.netasc-abstracts.org |
| Glioblastoma Multiforme | Proliferation | Inhibition | nih.gov |
| Migration | Inhibition | nih.gov | |
| Invasion | Inhibition | nih.gov | |
| Waldenström Macroglobulinemia | Adhesion | Inhibition | researchgate.net |
| Migration | Inhibition | researchgate.net |
Influence on Key Intracellular Signaling Cascades (e.g., JNK, MAPK, ERK1/2, AKT1/2, STAT3)
The anti-neoplastic activity of carfilzomib is mediated through its influence on several key intracellular signaling cascades that regulate cell survival, proliferation, and apoptosis.
JNK and MAPK Pathways: A prominent mechanism of carfilzomib action is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family often associated with cellular stress responses. nih.govnih.govfrontiersin.org Multiple studies have confirmed that carfilzomib treatment leads to a dramatic, dose-dependent increase in the phosphorylation of JNK and p38 MAPK, which are also known as stress-activated MAPKs. nih.govbohrium.com Sustained activation of the JNK/p38 MAPK pathway is a significant contributor to the induction of apoptosis in cancer cells. nih.govresearchgate.net
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK1/2) pathway is typically associated with cell survival and proliferation. Research indicates that the combination of carfilzomib with a histone deacetylase inhibitor can significantly decrease the level of ERK1/2 phosphorylation, suggesting that inhibition of this pro-survival pathway contributes to the synergistic induction of apoptosis. nih.gov
AKT1/2 Pathway: The PI3K/AKT signaling pathway is another critical regulator of cell survival. Carfilzomib has been shown to inhibit cell proliferation by downregulating the expression of AKT1 in non-small cell lung cancer cells. asc-abstracts.org Furthermore, higher doses of carfilzomib may lead to decreased phosphorylation and activation of the PI3K/AKT/eNOS pathway. nih.gov
STAT3 Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins are involved in cytokine signaling and cell proliferation. Specifically, carfilzomib has been found to inhibit the proliferation and induce apoptosis of multiple myeloma cells by inhibiting the STAT1/COX-2/iNOS signaling pathway. nih.gov While other STAT proteins like STAT3 can promote survival, carfilzomib's inhibitory action on STAT1 has been identified as a key mechanism of its anti-myeloma effects in vitro. nih.gov
Table 3: Modulation of Intracellular Signaling Cascades by Carfilzomib
| Signaling Pathway | Key Protein(s) | Effect of Carfilzomib | Cellular Outcome | References |
|---|---|---|---|---|
| MAPK | JNK | Increased Phosphorylation (Activation) | Apoptosis | nih.govnih.govresearchgate.net |
| p38 MAPK | Increased Phosphorylation (Activation) | Apoptosis | nih.gov | |
| ERK | ERK1/2 | Decreased Phosphorylation (Inhibition)* | Apoptosis | nih.gov |
| AKT | AKT1 | Downregulation | Inhibition of Proliferation | asc-abstracts.org |
| STAT | STAT1 | Inhibition | Inhibition of Proliferation, Apoptosis | nih.gov |
\Observed in combination therapy*
In Vitro Cellular Models for Efficacy Assessment
The initial evaluation of Carfilzomib's efficacy has been extensively conducted using in vitro cell-based assays. These models are crucial for determining the direct cytotoxic and antiproliferative effects of the compound on cancer cells.
Carfilzomib has shown potent activity against hematological malignancy cell lines. In multiple myeloma (MM) cells, Carfilzomib effectively reduces cell viability and induces apoptosis in a dose-dependent manner. Studies have reported its efficacy in various MM cell lines, with the RPMI-8226 line showing particular sensitivity nih.govamegroups.org. The half-maximal inhibitory concentration (IC50) values after a 48-hour incubation period highlight this sensitivity (Table 1) nih.gov. For instance, the IC50 for RPMI-8226 cells was determined to be 10.73±3.21 µM nih.gov. Another study established an IC50 of 10 nM and 14 nM for MM.1S and NCI-H929 cell lines, respectively, after a 48-hour treatment selleckchem.com. Furthermore, Carfilzomib has been shown to induce apoptosis in MM cell lines such as H929, MM.1S, and U266 at nanomolar concentrations researchgate.net.
In mantle cell lymphoma (MCL), Carfilzomib has been found to inhibit growth and induce apoptosis in a dose-dependent fashion in both established cell lines and freshly isolated primary MCL cells nih.govkarger.com. Notably, this cytotoxic effect is significantly lower in normal peripheral blood mononuclear cells obtained from healthy individuals, suggesting a degree of selectivity for malignant cells nih.govkarger.com. The compound's pro-apoptotic activity in MCL cells is mediated through the activation of JNK, Bcl-2, and mitochondria-related pathways, as well as the inhibition of NF-κB and STAT3 survival signaling pathways nih.gov. One study demonstrated that Carfilzomib was ten times more active than the first-generation proteasome inhibitor bortezomib in lymphoma preclinical models nih.gov.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MOLP-8 | 12.20 ± 0.14 | nih.gov |
| RPMI-8226 | 10.73 ± 3.21 | nih.gov |
| NCI-H929 | 26.15 ± 2.05 | nih.gov |
| OPM-2 | 15.97 ± 1.84 | nih.gov |
| MM.1S | 0.01 | selleckchem.com |
| NCI-H929 | 0.014 | selleckchem.com |
The preclinical efficacy of Carfilzomib extends to solid tumor cell lines. In hepatocellular carcinoma (HCC), Carfilzomib has been shown to decrease the viability of MHCC-97H and Huh7 cells in a dose-dependent manner nih.gov. After 24 hours of treatment, the viability of both cell lines was reduced by approximately 50% at concentrations of 30 µM and 60 µM, respectively nih.gov. Further investigation revealed that Carfilzomib suppresses HCC cell proliferation by inducing G0/G1 phase arrest nih.gov. Another study on HCC cells demonstrated that Carfilzomib markedly inhibited cell viability and proliferation in a dose-dependent fashion and significantly reduced the clonogenic ability of these cells nih.gov.
The anti-proliferative activity of Carfilzomib has also been observed in other solid tumors. For instance, in non-small cell lung cancer (NSCLC) cell lines such as A549, H1993, H520, H460, and H1299, IC50 values after 96 hours of exposure ranged from <1.0 nM to 36 nM researchgate.netresearchgate.net. In breast cancer cell lines, the IC50 values for Carfilzomib after 72 hours of treatment were also in the low nanomolar range, varying between 6.34 nM and 76.51 nM across different subtypes nih.gov.
| Cell Line | Concentration (µM) | Approximate Viability Reduction | Reference |
|---|---|---|---|
| MHCC-97H | 30 | ~50% | nih.gov |
| Huh7 | 60 | ~50% | nih.gov |
A critical aspect of preclinical evaluation is the use of patient-derived primary cells, which more closely represent the heterogeneity of human cancers. Carfilzomib has demonstrated efficacy in this context. Studies have shown that it induces apoptosis in a dose-dependent manner in freshly isolated primary MCL cells from patients nih.govresearchgate.net. Importantly, Carfilzomib exhibited lower toxicity towards peripheral blood mononuclear cells from healthy volunteers, reinforcing its selective antitumor activity nih.govkarger.com.
In Vivo Animal Models for Therapeutic Potential Evaluation
To complement in vitro findings, the therapeutic potential of Carfilzomib has been assessed in various in vivo animal models. These studies are essential for understanding the compound's effects within a complex biological system.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for in vivo cancer research. Athymic nude mice are frequently used for these studies nih.gov. The antitumor effect of Carfilzomib has been evaluated in a Huh7 xenograft tumor model using nude mice to investigate its efficacy against hepatocellular carcinoma nih.govspandidos-publications.com.
In vivo studies have provided compelling evidence of Carfilzomib's ability to inhibit tumor growth. In a Huh7 xenograft model, nude mice treated with Carfilzomib for four weeks showed a significant reduction in tumor growth, volume, and weight compared to the control group nih.govspandidos-publications.com. The reduction in tumor volume was notable at several time points during the treatment period (Table 3) nih.govspandidos-publications.com.
Similarly, in MCL-bearing SCID mice, intravenous administration of Carfilzomib resulted in slowed or abrogated tumor growth and significantly prolonged survival nih.gov. These findings in animal cohorts corroborate the potent antitumor activity observed in vitro and support the therapeutic potential of Carfilzomib.
| Day of Treatment | Control Group Tumor Volume (mm³) (Mean ± SD) | Carfilzomib Group Tumor Volume (mm³) (Mean ± SD) | Reference |
|---|---|---|---|
| 17 | Data Not Specified | Significantly Reduced | nih.govspandidos-publications.com |
| 21 | Data Not Specified | Significantly Reduced | nih.govspandidos-publications.com |
| 24 | Data Not Specified | Significantly Reduced | nih.govspandidos-publications.com |
| 28 | Data Not Specified | Significantly Reduced | nih.govspandidos-publications.com |
Specific tumor volume measurements were not provided in the source material, but a significant reduction was reported.
Evaluation of Proteasome Inhibition in Various Tissues of Preclinical Animal Models
In preclinical investigations, the administration of Carfilzomib to animal models, such as rats and mice, has been shown to induce a dose-dependent inhibition of the chymotrypsin-like (CT-L) activity of the proteasome across a wide range of tissues. nih.gov This systemic inhibition is a key pharmacodynamic characteristic of the compound, demonstrating its broad biodistribution and target engagement.
Research Findings:
Studies in rodents have consistently revealed that Carfilzomib effectively suppresses proteasome activity in virtually all tissues examined, with the notable exception of the brain, where it is less potent due to its inability to efficiently cross the blood-brain barrier. nih.govnih.gov Peak inhibition of proteasome activity in various tissues has been reported to reach 80% or more, indicating a potent effect on the target enzyme in the periphery. nih.gov
The inhibitory action of Carfilzomib is directed at both the constitutive 20S proteasome and the immunoproteasome (i20S). Specifically, it targets the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome. This dual inhibition is considered a critical aspect of its mechanism of action. In hematopoietic tumor cells, for instance, a 20 nM concentration of Carfilzomib resulted in a 93% inhibition of the β5 subunit and a 70% inhibition of the LMP7 subunit.
The duration of proteasome inhibition in tissues is also a significant factor. In rodent models, the recovery of proteasome activity in tissues such as the adrenal gland and bone marrow has a half-life of approximately 24 hours. This indicates that while the inhibition is potent, the cellular machinery can gradually restore proteasome function.
The following tables present a synopsis of the observed proteasome inhibition in various tissues and cellular components from preclinical studies.
Table 1: Proteasome Inhibition in Selected Tissues of Preclinical Models
| Tissue | Animal Model | Level of Proteasome Inhibition | Key Findings |
| Various Tissues (Systemic) | Rat, Mouse | Dose-dependent, peak inhibition ≥80% | Widespread inhibition in all tissues except the brain. |
| Adrenal Gland | Rodent | Significant Inhibition | Recovery of proteasome activity observed with a half-life of approximately 24 hours. |
| Bone Marrow | Rodent | Significant Inhibition | Recovery of proteasome activity observed with a half-life of approximately 24 hours. |
| Heart | Rat | Inhibition of chymotrypsin-like, caspase-like, and trypsin-like activities | Broader subunit inhibition compared to other tissues. |
Table 2: Inhibition of Specific Proteasome Subunits
| Proteasome Subunit | Cell Type | Carfilzomib Concentration | Percent Inhibition |
| β5 (Constitutive Proteasome) | Hematopoietic Tumor Cells | 20 nM | 93% |
| LMP7 (Immunoproteasome) | Hematopoietic Tumor Cells | 20 nM | 70% |
Mechanisms of Carfilzomib Resistance
Elucidation of Intrinsic Resistance Pathways to Carfilzomib (B1684676)
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. biorxiv.org The mechanisms underlying intrinsic resistance to carfilzomib are complex and can differ from those acquired over time with drug exposure. biorxiv.org Studies comparing patient samples with acquired-resistance cell line models reveal that while some pathways overlap, the distinction is significant. biorxiv.org Intrinsic resistance may involve pre-existing genetic abnormalities or epigenetic states that allow myeloma cells to bypass the cytotoxic effects of proteasome inhibition. ehaweb.orgbiorxiv.org For instance, differential expression analysis of patient samples has identified hundreds of genes that are significantly different between sensitive and resistant tumors, pointing to a baseline genetic landscape that dictates initial drug response. biorxiv.org Shared pathways between intrinsic and acquired resistance have been identified, including the upregulation of genes like ABCB1 and the dysregulation of metabolic and signaling pathways. biorxiv.org However, the more extensive cellular alterations are typically seen in acquired resistance, which develops under the selective pressure of prolonged drug exposure. biorxiv.org
Characterization of Acquired Carfilzomib Resistance Mechanisms
Acquired resistance develops in response to continuous exposure to Carfilzomib, leading to the selection and growth of cell populations with specific survival advantages. ashpublications.org This process involves a complex interplay of metabolic reprogramming, genetic and epigenetic alterations, activation of compensatory signaling, and changes within the drug's target pathway, the ubiquitin-proteasome system.
A significant feature of acquired Carfilzomib resistance is the profound alteration of cellular metabolism. biorxiv.orgnih.gov Resistant multiple myeloma cells exhibit a notable downregulation of metabolic pathways, which is strongly linked to mitochondrial dysfunction. biorxiv.orgnih.gov Despite this dysfunction, there is an increased reliance on the TCA cycle for energy production, as evidenced by the upregulation of key enzymes like MDH2 and IDH2. biorxiv.org This metabolic shift supports the synthesis and regeneration of glutathione (B108866) and NAD(P)H, increasing the cells' antioxidant capacity. nih.gov
Resistant cells also display structurally altered mitochondria and show a metabolic switch toward oxidative phosphorylation to maintain energy supply. nih.govnih.gov This adaptation allows the cells to manage proteotoxic stress more effectively and supports more efficient protein folding, thereby decreasing the burden on the inhibited proteasome. nih.gov Furthermore, these cells undergo a significant lipid class switch, favoring the production of sphingomyelins over lysolipids. nih.gov
Table 1: Metabolic and Mitochondrial Alterations in Carfilzomib Resistance
| Feature | Observation in Resistant Cells | Consequence | Source |
| Metabolic Pathways | Significant downregulation of multiple pathways. | Adaptation to cellular stress. | biorxiv.org |
| Mitochondrial Function | Decreased mitochondrial dynamics (potential and mass), but increased oxidative phosphorylation. | Increased ATP production and antioxidant capacity. | biorxiv.orgnih.govnih.gov |
| TCA Cycle Enzymes | Upregulation of MDH2 and IDH2. | Increased reliance on the TCA cycle for energy. | biorxiv.org |
| Lipid Metabolism | Massive lipid class switch from lysolipids to sphingomyelins. | Altered membrane composition and signaling. | nih.gov |
The development of Carfilzomib resistance is associated with significant changes in gene expression and the emergence of specific genetic mutations. biorxiv.org Multi-omics profiling has identified a set of key genes whose expression levels are consistently altered in resistant cells. biorxiv.org
Table 2: Key Genes Implicated in Acquired Carfilzomib Resistance
| Gene | Change in Expression | Putative Role in Resistance | Source |
| ABCB1 | Upregulated | Encodes P-glycoprotein, a drug efflux pump. | ehaweb.orgbiorxiv.orgashpublications.org |
| RICTOR | Upregulated | Component of mTORC2 complex, involved in cell survival. | biorxiv.org |
| PACSIN1 | Upregulated | Involved in endocytosis and signal transduction. | biorxiv.org |
| KMT2D | Upregulated | Histone methyltransferase, involved in epigenetic regulation. | biorxiv.org |
| WEE1 | Upregulated | Kinase that regulates the cell cycle. | biorxiv.org |
| GATM | Downregulated | Enzyme in creatine (B1669601) biosynthesis, linked to metabolism. | biorxiv.org |
| EHMT2 | Upregulated | Histone methyltransferase, linked to worse survival and drug resistance. | mdpi.comresearchgate.net |
To survive the proteotoxic stress induced by Carfilzomib, resistant cells activate a variety of compensatory pro-survival signaling pathways. nih.govdovepress.com Analysis of gene expression profiles in resistant cells has revealed the aberrant activity of several key pathways:
Cytokine-Cytokine Receptor Interaction: Alterations in this pathway can enhance cell survival and proliferation signals. nih.govdovepress.com
Autophagy: This cellular recycling process is frequently upregulated as a pro-survival mechanism. nih.govnih.govresearchgate.net By degrading damaged organelles and protein aggregates, autophagy helps alleviate cellular stress, thereby contributing to drug resistance. nih.govoaepublish.comflinders.edu.au The transcription factor KLF4 has been shown to contribute to this process by binding to the promoter of the SQSTM1 gene, which encodes the key autophagy adaptor protein p62. dovepress.comnih.gov
ErbB Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and its activation can confer a survival advantage. nih.govdovepress.com
MicroRNAs in Cancer: Dysregulation of microRNAs can impact the expression of numerous target genes, influencing fundamental cellular processes and contributing to drug resistance. nih.govdovepress.com
Fatty Acid Metabolism: Changes in fatty acid metabolism can support the energetic and biosynthetic needs of resistant cells. nih.govdovepress.com
A primary mechanism of acquired resistance to Carfilzomib is the increased expression and activity of drug efflux transporters. uky.eduashpublications.org The most significant of these is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene (also known as the multidrug resistance gene, MDR1). ehaweb.orgnih.gov Overexpression of ABCB1 has been identified as one of the most significant changes in Carfilzomib-resistant multiple myeloma cells. ehaweb.orgnih.govnih.gov
P-glycoprotein is an ATP-dependent pump that actively transports a wide range of substances, including Carfilzomib, out of the cell. nih.govyoutube.com This efflux reduces the intracellular concentration of the drug, preventing it from reaching a sufficient level to effectively inhibit the proteasome. nih.gov Consequently, the proteasome-inhibiting activity of Carfilzomib is significantly diminished in cells overexpressing ABCB1. nih.govnih.gov This mechanism is specific, as the activity of other proteasome inhibitors like bortezomib (B1684674) is not similarly affected by ABCB1 overexpression. nih.govnih.gov
Resistant cells can also adapt by directly altering components of the ubiquitin-proteasome system (UPS), the direct target of Carfilzomib. nih.gov While Carfilzomib effectively blocks the chymotrypsin-like activity of the β5 proteasome subunit in both sensitive and resistant cells, resistant cells display compensatory changes. nih.gove-century.us
Pharmacodynamics and Pharmacokinetics in Preclinical Models of Carfilzomib
Assessment of Proteasome Inhibition Kinetics in Biological Systems
Carfilzomib (B1684676) demonstrates potent and specific inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is the proteolytic core of the 26S proteasome. fda.gov This interaction is characterized by an irreversible covalent binding to the active sites of the proteasome. fda.gov As an irreversible inhibitor, the recovery of proteasome activity is dependent on the synthesis of new proteasome protein, a process that has been observed to take 24 hours or more, depending on the tissue. fda.gov
In preclinical studies, carfilzomib has shown marked anti-proliferative activity across a range of cancer cell lines. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency. For instance, in various non-small cell lung cancer (NSCLC) cell lines, the IC50 values after a 96-hour exposure were in the low nanomolar range. nih.gov Similarly, in breast cancer cell lines, the IC50 values also fell within the nanomolar range, indicating significant cytotoxic effects. nih.gov
The following table summarizes the in vitro anti-proliferative activity of Carfilzomib in different cancer cell lines:
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| A549 | Non-Small Cell Lung Cancer | <1.0 - 36 | 96 |
| H1993 | Non-Small Cell Lung Cancer | <1.0 - 36 | 96 |
| H520 | Non-Small Cell Lung Cancer | <1.0 - 36 | 96 |
| H460 | Non-Small Cell Lung Cancer | <1.0 - 36 | 96 |
| H1299 | Non-Small Cell Lung Cancer | <1.0 - 36 | 96 |
| SHP77 | Small Cell Lung Cancer | <1 - 203 | 96 |
| DMS114 | Small Cell Lung Cancer | <1 - 203 | 96 |
| MDA-MB-361 | Breast Cancer | 6.34 | 72 |
| T-47D | Breast Cancer | 76.51 | 72 |
Preclinical Metabolic Pathways and Excretion Routes
Preclinical studies in animal models, such as rats and monkeys, have elucidated the metabolic fate and excretion pathways of carfilzomib. The compound is subject to rapid and extensive metabolism, which is a key factor in its pharmacokinetic profile. doi.orgfda.gov
The primary metabolic pathways for carfilzomib are not dependent on the hepatic cytochrome P450 (CYP450) enzyme system. fda.govresearchgate.net Instead, its metabolism is primarily mediated by two main extrahepatic processes:
Peptidase cleavage: This involves the enzymatic breakdown of the peptide bonds within the carfilzomib molecule. fda.govresearchgate.net
Epoxide hydrolysis: This pathway involves the enzymatic addition of water to the epoxide ring of the carfilzomib structure. fda.govresearchgate.net
These metabolic processes result in the formation of several metabolites, with the main ones identified as M14, M15, and M16. fda.govnih.gov The diol metabolite, M16, is considered the predominant metabolite. fda.gov Importantly, these metabolites are inactive as proteasome inhibitors. nih.gov
The excretion of carfilzomib and its metabolites occurs through both renal and biliary routes. fda.gov In a rat ADME (absorption, distribution, metabolism, and excretion) study, the following distribution of the administered dose was observed within 24 hours post-dose: fda.govnih.gov
| Excretion Route | Percentage of Administered Dose |
| Biliary Elimination | ~31% |
| Renal Elimination | ~26% |
| Total Accounted For | ~57% |
Investigation of Protein Binding Characteristics in Preclinical Compartments
In preclinical evaluations, carfilzomib has been shown to be extensively bound to plasma proteins. doi.org The degree of protein binding is a critical pharmacokinetic parameter as it can influence the drug's distribution, metabolism, and excretion.
Synergistic Combination Strategies for Carfilzomib in Preclinical Research
Molecular Rationale for Synergism with Other Targeted Therapeutic Agents
The combination of Carfilzomib (B1684676) with other targeted therapies is underpinned by complementary mechanisms of action that often lead to synergistic antitumor effects. By targeting multiple, often intersecting, cellular pathways, these combinations can induce a more profound and durable response than either agent alone.
The synergistic interaction between Carfilzomib and histone deacetylase (HDAC) inhibitors is a well-documented strategy in preclinical cancer models. The molecular rationale for this synergy is multifaceted. Proteasome inhibitors like Carfilzomib can induce the formation of aggresomes, which are cellular aggregates of misfolded proteins that can promote cell survival. HDAC inhibitors have been shown to block this aggresome formation, thereby enhancing the cytotoxic effects of proteasome inhibition.
Furthermore, both Carfilzomib and HDAC inhibitors are known to induce reactive oxygen species (ROS) generation and oxidative stress. Their combined use leads to a synergistic increase in ROS, overwhelming the cell's antioxidant capacity and triggering apoptosis. There is also evidence that HDAC inhibitors can activate the NF-κB survival pathway, which is subsequently blocked by proteasome inhibitors, creating a potent pro-apoptotic signal.
Preclinical studies in various cancer types have demonstrated the efficacy of this combination. For instance, in non-Hodgkin's lymphoma and solid tumor models, the combination of Carfilzomib with the HDAC inhibitor vorinostat resulted in synergistic cytotoxic effects biorxiv.org. In mantle cell lymphoma, this combination was shown to be potent, even in cells resistant to the first-generation proteasome inhibitor bortezomib (B1684674).
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival in many cancers. Preclinical evidence suggests that targeting this pathway in conjunction with proteasome inhibition can lead to enhanced cancer cell death. The ubiquitin-proteasome system and the PI3K/AKT/mTOR pathway are interconnected, particularly in maintaining amino acid homeostasis.
A study investigating the anti-asthmatic drug montelukast revealed its ability to enhance the cytotoxic effects of Carfilzomib in multiple myeloma cells through the inhibition of the mTOR signaling pathway. This combination was effective in both Carfilzomib-sensitive and -resistant cell lines and was associated with a decrease in the oncoprotein c-Myc. The synergistic effect was also observed in the presence of bone marrow stromal cells, which typically confer drug resistance, and in xenograft mouse models of multiple myeloma kyprolis-hcp.com. This highlights the potential of targeting the mTOR pathway to augment the therapeutic efficacy of Carfilzomib.
Preclinical research has identified synergistic or additive effects when Carfilzomib is combined with a variety of other anticancer agents, including chemotherapy, other proteasome inhibitors, and targeted therapies.
Tyrosine Kinase Inhibitors (TKIs): In preclinical models of chronic myeloid leukemia (CML), Carfilzomib has shown synergistic effects with TKIs such as imatinib and nilotinib, particularly in imatinib-resistant cell lines biorxiv.orgnih.gov. The synergy was found to be independent of Bcr-Abl inhibition, suggesting a complementary mechanism of action biorxiv.orgnih.gov.
Cisplatin: The combination of Carfilzomib and the chemotherapeutic agent cisplatin has yielded mixed results in preclinical lung cancer models. While modest synergy was observed in some cell lines, antagonism was seen in others. The sequence of administration did not appear to significantly alter these outcomes ashpublications.org.
Selinexor: As an inhibitor of XPO1-mediated nuclear export, selinexor has demonstrated synergy with Carfilzomib in liposarcoma models. This combination was shown to interfere with ribosome biogenesis and inhibit the pro-survival kinase PRAS40 researchgate.netmdpi.com.
Bortezomib: Interestingly, the combination of two proteasome inhibitors, Carfilzomib and bortezomib, has been shown to synergistically induce apoptosis in melanoma cells. This effect is mediated through the induction of endoplasmic reticulum (ER) stress, accumulation of reactive oxygen species, and loss of mitochondrial membrane potential nih.gov.
Immunomodulatory Drugs (IMiDs): Combinations of Carfilzomib with IMiDs like lenalidomide have been extensively studied, showing promising results that have translated into clinical applications onclive.comtargetedonc.comhaematologica.org.
BET Inhibitors: Bromodomain and extra-terminal (BET) inhibitors, such as JQ1, synergize with Carfilzomib in solid tumor cell lines. This is achieved by impairing the transcriptional activity of Nrf1, which is crucial for the induction of proteasome genes in response to proteasome inhibition, and by exacerbating the unfolded protein response nih.gov.
Kinase Inhibitors: The multi-kinase inhibitor TG02, which targets JAK2 and CDK9, shows at least additive cell death when combined with Carfilzomib in multiple myeloma cell lines. The rationale is the dual targeting of the anti-apoptotic protein Mcl-1 nih.gov.
Table 1: Synergistic Combinations with Carfilzomib in Preclinical Research
| Combination Agent | Cancer Model | Molecular Rationale/Effect |
|---|---|---|
| HDAC Inhibitors (e.g., Vorinostat) | Non-Hodgkin's Lymphoma, Solid Tumors, Mantle Cell Lymphoma | Blocks aggresome formation, increases ROS, inhibits NF-κB |
| mTOR Pathway Inhibitors (e.g., Montelukast) | Multiple Myeloma | Inhibition of mTOR signaling, decreased c-Myc |
| Tyrosine Kinase Inhibitors (e.g., Imatinib, Nilotinib) | Chronic Myeloid Leukemia | Synergy in resistant cells, independent of Bcr-Abl inhibition |
| Selinexor | Liposarcoma | Interference with ribosome biogenesis, inhibition of PRAS40 |
| Bortezomib | Melanoma | Synergistic induction of ER stress and apoptosis |
| BET Inhibitors (e.g., JQ1) | Solid Tumors | Impaired Nrf1 transcriptional activity, exacerbated UPR |
| Kinase Inhibitors (e.g., TG02) | Multiple Myeloma | Dual targeting of Mcl-1 |
Preclinical Strategies to Overcome Carfilzomib Resistance through Combination Approaches (e.g., Benidipine, Tacrolimus)
A significant challenge in cancer therapy is the development of drug resistance. Recent preclinical research has identified promising strategies to overcome Carfilzomib resistance by targeting specific cellular pathways that are dysregulated in resistant cells. A 2024 study focused on multi-omics data integration in multiple myeloma identified the calcium channel blocker Benidipine and the calcineurin inhibitor Tacrolimus as potential agents to counteract Carfilzomib resistance biorxiv.org.
The rationale for selecting these agents stems from the observation that Carfilzomib-resistant cells exhibit increased expression of genes involved in calcium homeostasis. By modulating calcium signaling, these drugs are hypothesized to re-sensitize resistant cells to Carfilzomib. In this study, both Benidipine and Tacrolimus were among the top drugs that showed a significant increase in efficacy when used in combination with Carfilzomib in resistant multiple myeloma models biorxiv.org. Benidipine is thought to target not only calcium channels but also ABCB1, a drug efflux pump that can contribute to resistance biorxiv.org.
Other preclinical strategies to overcome Carfilzomib resistance include the use of HIV protease inhibitors nelfinavir and lopinavir, which have been shown to modulate the ABCB1-mediated drug export, thereby restoring Carfilzomib activity in resistant multiple myeloma cells ashpublications.org.
Molecular Pathways and Cellular Outcomes in Combination Studies
The synergistic effects of Carfilzomib combinations are the result of complex interactions at the molecular and cellular levels, leading to enhanced tumor cell death.
A recurring molecular pathway implicated in the synergy of Carfilzomib combinations is the induction of oxidative stress . The combination with HDAC inhibitors, for example, leads to a pronounced increase in reactive oxygen species, contributing significantly to apoptosis.
Another critical pathway is the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress . The combination of Carfilzomib with bortezomib synergistically induces ER stress in melanoma cells nih.gov. Similarly, combining Carfilzomib with BET inhibitors exacerbates the UPR initiated by proteasome inhibition nih.gov.
Activation of the c-Jun N-terminal kinase (JNK) pathway , a key regulator of stress-induced apoptosis, is also a common outcome. In Waldenstrom Macroglobulinemia cells, Carfilzomib treatment leads to the activation of the JNK pathway as part of its apoptotic mechanism.
The ultimate cellular outcome of these synergistic combinations is typically an increase in apoptosis , or programmed cell death. This is often evidenced by the cleavage of poly ADP ribose polymerase (PARP) and caspases, such as caspase-3, -8, and -9 ashpublications.org. For instance, in lung cancer models, Carfilzomib treatment leads to the cleavage of PARP and caspase-3, indicative of apoptosis ashpublications.org.
Furthermore, some combinations can modulate the tumor immune microenvironment. In preclinical models of BRAF-mutant colorectal cancer, Carfilzomib was found to induce the emission of immunogenic damage-associated molecules and promote the recruitment of activated cytotoxic T cells and natural killer cells, while downregulating regulatory T cells.
Advanced Research Methodologies and Techniques for Carfilzomib Study
Application of Omics-Based Technologies (e.g., Multi-omics, Transcriptomics, Proteomics)
Omics technologies provide a global, high-throughput view of the molecular changes induced by Carfilzomib (B1684676), offering profound insights into its biological effects. These unbiased approaches are critical for understanding the complex cellular responses to proteasome inhibition.
Multi-omics , the integration of multiple omics datasets such as genomics, transcriptomics, proteomics, and metabolomics, has been a powerful strategy. In studies of Carfilzomib resistance in multiple myeloma, multi-omics profiling of cell lines has revealed significant downregulation of metabolic pathways and mitochondrial dysfunction in resistant cells. cancer.govnih.gov This integrated approach has successfully identified key genes and proteins associated with resistance, including the upregulation of the drug transporter ABCB1. ashpublications.org Another multi-omics analysis investigating Carfilzomib-related cardiotoxicity integrated proteomics, metabolomics, and microRNA profiling, identifying the upregulation of lactate (B86563) dehydrogenase B (LDHB) and alterations in the pyruvate (B1213749) oxidation pathway as potential mechanisms of cardiac adverse events. nih.govhaematologica.org
Transcriptomics , the study of the complete set of RNA transcripts, has been used to compare gene expression profiles between Carfilzomib-sensitive and -resistant multiple myeloma cells. ashpublications.org These studies have identified hundreds of differentially expressed genes, highlighting pathways that become dysregulated as cells acquire resistance. freddynguyen.org For instance, transcriptomic analysis of patient samples has helped translate findings from cell lines to a clinical context, confirming the relevance of genes like ABCB1 in resistant patient tumors. ashpublications.org
Proteomics and ubiquitylome analysis offer a direct view of the changes in protein expression and ubiquitination following Carfilzomib treatment. nih.gov Quantitative proteomic analysis of resistant cell lines has confirmed the overexpression of proteins like ABCB1 and identified others involved in mitigating cellular stress. ashpublications.orgnih.gov In-depth studies have cataloged thousands of unique ubiquitylation sites, providing a detailed map of how Carfilzomib and other proteasome inhibitors impact the landscape of protein degradation. nih.gov Proteomic profiling has also been crucial in comparing the cellular adaptations to different proteasome inhibitors, revealing distinct changes in the ubiquitin-proteasome pathway in Carfilzomib-resistant cells versus Bortezomib-resistant cells. nih.gov
Table 1: Key Research Findings from Omics-Based Studies of Carfilzomib
Omics Technology Research Focus Key Findings Cell/Sample Type Reference Multi-omics (Transcriptomics, Proteomics) Acquired Resistance Upregulation of ABCB1; Downregulation of metabolic pathways; Mitochondrial dysfunction. Multiple Myeloma Cell Lines (AMO-1, KMS-12-PE, RPMI-8226, OPM-2) [1, 3] Multi-omics (Proteomics, Metabolomics, miRNA) Cardiotoxicity Upregulation of Lactate Dehydrogenase B (LDHB); Downregulation of pyruvate; Altered pyruvate oxidation pathway. Plasma from Multiple Myeloma Patients haematologica.org Proteomics (Ubiquitylome Analysis) Mechanism of Action Identified >14,000 unique ubiquitylation sites, revealing global impact on protein degradation. - nih.gov Transcriptomics Acquired Resistance Identified 27 upregulated and 36 downregulated genes in resistant cells. KMS-11 Multiple Myeloma Cell Line mdpi.com Proteomics Resistance Mechanisms Identified 191 upregulated and 158 downregulated proteins in Carfilzomib-resistant cells compared to sensitive cells. MM1S Multiple Myeloma Cell Line
Bioinformatics and Systems Biology Approaches (e.g., Genetic Interaction Networks, Pathway Enrichment Analysis)
The vast datasets generated by omics technologies necessitate the use of sophisticated bioinformatics and systems biology approaches to extract meaningful biological information.
Genetic Interaction Networks are constructed to map the complex web of molecular interactions underlying Carfilzomib's effects, particularly in the context of drug resistance. By analyzing gene expression data from resistant and sensitive cell lines, researchers can build networks that consist of nodes (genes) and edges (molecular interactions). nih.gov One such study on Carfilzomib-resistant cells expanded a network of differentially expressed genes to include 100 nodes and 249 interactions, providing a visual model of the cellular machinery rewired during the development of resistance. freddynguyen.orgnih.gov These networks help identify central "hub" genes that may serve as novel therapeutic targets to overcome resistance.
Pathway Enrichment Analysis is a key bioinformatic method used to identify biological pathways that are over-represented within a list of differentially expressed genes or proteins. This technique helps to move from a simple list of molecules to a functional understanding of the cellular response. In Carfilzomib research, pathway enrichment analysis of transcriptomic and proteomic data has revealed that pathways such as cytokine-cytokine receptor interaction, autophagy, ErbB signaling, and fatty acid metabolism are significantly altered in resistant cells. freddynguyen.orgnih.gov Similarly, computational biology modeling has been used to predict dominant signaling changes, identifying higher glycolysis and pentose (B10789219) phosphate (B84403) pathways as features of Carfilzomib-resistant cells. nih.gov
Table 2: Enriched Signaling Pathways in Carfilzomib-Resistant Cells Identified by Bioinformatics Analysis
Analysis Method Identified Pathway Biological Implication Reference Pathway Enrichment Analysis Cytokine-Cytokine Receptor Interaction Alterations in cell communication and inflammatory signaling. [8, 12] Pathway Enrichment Analysis Autophagy Enhanced cellular recycling mechanism to cope with stress. [8, 12] Pathway Enrichment Analysis ErbB Signaling Pathway Changes in cell proliferation and survival signals. [8, 12] Pathway Enrichment Analysis Fatty Acid Metabolism Metabolic reprogramming to support resistant cell growth. [8, 12] Computational Biology Modeling Glycolysis and Pentose Phosphate Pathway Increased energy production and antioxidant capacity. nih.gov
Biochemical and Cellular Assays for Proteasome Activity and Protein Degradation
To directly measure the pharmacological effect of Carfilzomib, researchers employ a range of specific biochemical and cellular assays that quantify proteasome activity and protein turnover.
Proteasome Activity Assays are fundamental for characterizing the potency and selectivity of inhibitors like Carfilzomib. The Proteasome-Glo™ Cell-Based Assay is a widely used method that measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in live cells. cancernetwork.com These assays are used to determine the half-maximal inhibitory concentration (IC50) of Carfilzomib against its target. cancernetwork.com Studies have shown that Carfilzomib irreversibly inhibits the chymotrypsin-like activity of the proteasome. mdpi.comresearchgate.net In resistant cells, baseline proteasome activity is often significantly higher, though it remains susceptible to inhibition by Carfilzomib. nih.gov
Protein Degradation and Turnover Assays provide a broader view of how proteasome inhibition affects the stability of the entire proteome. The Protein Turnover Assay (ProTA) is a technique used to systematically profile drug-induced changes in the stability of thousands of proteins. nih.gov Applying this assay to Carfilzomib has helped characterize its effects on fundamental cellular processes, including glycolysis and proteasome subunit homeostasis, providing a rationale for combination therapies. nih.gov These assays confirm that Carfilzomib's primary function is to block the degradation of ubiquitinated proteins, leading to their accumulation and subsequent cellular stress. aacrjournals.org
Table 3: Biochemical and Cellular Assays Used in Carfilzomib Research
Assay Type Specific Method Purpose Example Finding Reference Proteasome Activity Proteasome-Glo™ Cell-Based Assay To measure the activity of different proteasome catalytic subunits and determine IC50 values. IC50 values for Carfilzomib in MM cell lines ranged from 13.8 nM to 25.8 nM. Protein Turnover Protein Turnover Assay (ProTA) To profile changes in protein stability across the proteome. Carfilzomib affects glycolysis and proteasome subunit homeostasis. Protein Degradation Western Blot for Ubiquitinated Proteins To visualize the accumulation of proteins tagged for degradation. Treatment leads to a buildup of polyubiquitinated proteins.
Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection
Flow cytometry is an indispensable tool in Carfilzomib research for quantifying its effects on cell fate at the single-cell level. It is routinely used to assess cell cycle distribution and the induction of apoptosis.
Cell Cycle Analysis is typically performed by staining DNA with fluorescent dyes like propidium (B1200493) iodide (PI) and measuring the fluorescence intensity of individual cells. nih.gov This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have consistently shown that Carfilzomib induces cell cycle arrest, most commonly at the G2/M phase, in various cancer cell lines, including breast cancer and lymphoma. nih.gov For example, treatment of ZR-75-30 breast cancer cells with 25 nM Carfilzomib resulted in a significant increase in the G2/M population (from 10.9% to 73.1%).
Apoptosis Detection is another major application of flow cytometry. The most common method involves co-staining cells with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye like PI or 7-aminoactinomycin D (7-AAD). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Numerous studies have used this technique to demonstrate that Carfilzomib induces apoptosis in a dose-dependent manner in multiple myeloma and other cancer cell lines. For instance, treating RPMI-8226 myeloma cells with Carfilzomib for 48 hours increased the apoptotic rate to over 20%.
Table 4: Flow Cytometry Findings on Carfilzomib's Effects on Cell Cycle and Apoptosis
Analysis Cell Line Key Finding Reference Cell Cycle ZR-75-30 (Breast Cancer) Significant G2/M arrest (73.1% of cells) at 25 nM concentration. nih.gov Cell Cycle LP-1 (Multiple Myeloma) Arrested cells at the G2/M phase of the cell cycle. nih.gov Apoptosis Raji (Lymphoma) Increased percentage of sub-G1 population, indicating apoptosis. Apoptosis RPMI-8226 (Multiple Myeloma) Dose-dependent induction of apoptosis, with a rate of 20.73% after 48h. [13, 22] Apoptosis LP-1 & MM.1S (Multiple Myeloma) Synergistic increase in apoptosis when combined with Resveratrol. nih.gov
Advanced In Vitro and In Vivo Imaging Techniques
Advanced imaging techniques provide spatial and temporal information about Carfilzomib's effects, from subcellular localization to whole-body tumor response.
In Vitro Imaging techniques allow for detailed visualization of cellular events. Confocal fluorescence microscopy has been used to study the cellular uptake and distribution of Carfilzomib, particularly when formulated in novel delivery systems like albumin-coated nanocrystals. nih.gov These studies can visualize the localization of fluorescently labeled Carfilzomib formulations within the cytoplasm of cancer cells. nih.govReal-time live-cell imaging systems , such as the IncuCyte ZOOM system, enable continuous monitoring of cell proliferation, allowing researchers to observe the anti-proliferative effects of Carfilzomib over time in a non-invasive manner.
In Vivo Imaging is crucial for assessing the efficacy of Carfilzomib in preclinical animal models and in patients. Positron Emission Tomography (PET) combined with computed tomography (PET/CT), often using the tracer 18F-fluorodeoxyglucose (FDG), is a key modality for assessing metabolic response to treatment in multiple myeloma. ashpublications.org Studies have shown that Carfilzomib-based therapy leads to high rates of complete metabolic response, as indicated by the loss of FDG uptake in tumors. ashpublications.orgnih.gov PET/CT is used to assess disease burden before and after therapy and can identify patients with a higher risk of progression. ashpublications.orgnih.gov Other whole-body imaging techniques like Magnetic Resonance Imaging (MRI) are also used to assess treatment response. cancer.gov Furthermore, bioluminescence imaging (BLI) in preclinical xenograft models allows for the sensitive, real-time, and non-invasive monitoring of tumor growth and regression in response to Carfilzomib treatment. haematologica.org
Table 5: Applications of Advanced Imaging in Carfilzomib Research
Imaging Modality Application Key Insights Provided Reference PET/CT In vivo treatment response monitoring in patients. Quantifies changes in tumor metabolic activity and disease burden; high rates of complete metabolic response observed post-Carfilzomib therapy. [3, 5] Confocal Microscopy In vitro analysis of drug delivery. Visualizes the cellular uptake and subcellular localization of fluorescently-labeled Carfilzomib formulations. nih.gov Live-Cell Imaging (e.g., IncuCyte) In vitro real-time monitoring of cell growth. Provides kinetic data on the anti-proliferative effects of Carfilzomib. cancernetwork.com Bioluminescence Imaging (BLI) In vivo preclinical efficacy studies. Allows for non-invasive, longitudinal monitoring of tumor burden in animal models. freddynguyen.org Whole-Body MRI In vivo treatment response assessment in patients. Complements PET/CT in evaluating disease response, particularly in bone marrow. cancer.gov
An exploration into the future directions and emerging research avenues for Carfilzomib reveals a landscape of scientific inquiry aimed at broadening its therapeutic potential and understanding its complex biological interactions. While its role as a potent and selective 20S proteasome inhibitor in oncology is well-established, current research is delving into novel molecular targets, potential applications in non-cancerous diseases, the development of next-generation inhibitors, and the identification of predictive biomarkers to overcome resistance.
Q & A
Q. What is the molecular mechanism of action of carfilzomib (2R,4S)-2-hydroxy acetate in proteasome inhibition, and how does it differ from earlier-generation proteasome inhibitors like bortezomib?
Carfilzomib irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome, leading to accumulation of polyubiquitinated proteins and apoptosis. Unlike bortezomib, which binds reversibly, carfilzomib forms covalent adducts with the proteasome’s β5 subunit, enhancing selectivity and reducing off-target effects. This structural specificity is attributed to its (2R,4S)-2-hydroxy acetate configuration, which optimizes binding kinetics and metabolic stability .
Q. What experimental models are most appropriate for evaluating carfilzomib’s efficacy in preclinical studies?
Primary human myeloma cell cultures and murine xenograft models (e.g., RPMI-8226 or MM.1S cell lines) are standard for assessing efficacy. Dose-response studies should include proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) and apoptosis markers (e.g., caspase-3/7 activation). Pharmacokinetic studies in rodents should monitor plasma half-life and tissue distribution, given carfilzomib’s rapid clearance .
Q. How should researchers design clinical trials to assess carfilzomib’s safety profile in relapsed/refractory multiple myeloma (RRMM)?
Phase I/II trials should prioritize dose escalation (15–56 mg/m²) with continuous IV infusion (30 minutes) to mitigate infusion-related reactions. Safety endpoints must include cardiovascular monitoring (e.g., echocardiography for ejection fraction) due to risks of hypertension and heart failure. Adverse event (AE) grading should follow CTCAE v5.0, with special attention to hematologic toxicities (thrombocytopenia, anemia) and renal function .
Advanced Research Questions
Q. How can conflicting data on carfilzomib-associated cardiovascular toxicity be reconciled across clinical and real-world studies?
Discrepancies arise from population heterogeneity (e.g., Asian vs. Western cohorts) and trial design (e.g., ASPIRE vs. ENDEAVOR trials). Meta-analyses using pooled hazard ratios (HRs) and subgroup analyses by baseline cardiovascular risk factors (e.g., prior hypertension) are critical. Exposure-response modeling shows no cumulative dose correlation, suggesting toxicity is acute rather than chronic. Real-world data from Korean insurance claims highlight elevated risks of heart failure (HR: 1.67) and hypertension (HR: 2.13), necessitating risk-stratified dosing .
Q. What methodologies are recommended for synthesizing and characterizing carfilzomib impurities, such as (2R,4S)-2-hydroxy acetate derivatives?
Impurity profiling requires reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for structural confirmation. For example, Carfilzomib Impurity 40 (CAS 1541171-68-9) is identified via [M+H]+ ion at m/z 855.03. Synthesis of stereoisomers demands chiral auxiliaries (e.g., Evans oxazolidinones) to preserve the (2R,4S) configuration during acetate esterification .
Q. How can researchers optimize carfilzomib combination therapies to overcome resistance in RRMM?
Synergy studies with immunomodulatory agents (e.g., lenalidomide) or anti-CD38 monoclonal antibodies (e.g., daratumumab) should use Chou-Talalay combination indices. Transcriptomic profiling (RNA-seq) of resistant clones reveals upregulation of PSMB5 (proteasome subunit) and ABCB1 (efflux pump). Co-administration with ABCB1 inhibitors (e.g., verapamil) restores sensitivity in vitro .
Q. What analytical techniques are validated for quantifying carfilzomib stability in formulation studies?
Stability-indicating methods include UPLC-PDA (photodiode array) with forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions. Degradation products (e.g., epoxy-ring-opened derivatives) are quantified against USP reference standards. Lyophilized formulations retain >95% potency at 4°C for 24 months, whereas reconstituted solutions in DMSO are stable for ≤48 hours at -20°C .
Data Analysis & Methodological Considerations
Q. How should real-world evidence (RWE) on carfilzomib be integrated with randomized controlled trial (RCT) data?
Apply the GRADE framework to assess RWE quality, prioritizing studies with low MINORS bias scores (<12/24). Propensity score matching adjusts for confounders (e.g., prior therapies, comorbidities). A 2024 meta-analysis (n=1,203 RRMM patients) reported pooled overall response rates (ORR) of 24.1% (RCTs) vs. 19.8% (RWE), highlighting efficacy gaps in real-world settings due to stricter eligibility in trials .
Q. What statistical approaches address missing data in carfilzomib safety analyses from open-label trials?
Multiple imputation (MI) with chained equations (MICE) handles missing AE data under the missing-at-random (MAR) assumption. Sensitivity analyses (e.g., pattern-mixture models) evaluate robustness. For time-to-event endpoints (e.g., progression-free survival), interval-censored Cox regression accounts for irregular follow-up .
Q. How can researchers mitigate batch variability in carfilzomib preclinical studies?
Source API from GMP-certified suppliers (e.g., CST #15022, >98% purity by NMR). Validate proteasome inhibition potency via in vitro IC50 assays (typical range: 5–10 nM). Cross-calibrate assays using NCI-60 cell line panels to ensure inter-laboratory reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
